molecular formula C7H9N3O4 B2929983 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid CAS No. 1006957-63-6

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2929983
CAS RN: 1006957-63-6
M. Wt: 199.166
InChI Key: ZXPACPBEJCIEMS-UHFFFAOYSA-N
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Description

“4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid” is a chemical compound that is a part of the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It is used as a building block for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Microwave-assisted Synthesis

Research demonstrates the microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides, indicating a significant reduction in overall processing time and improved product yields. This synthesis involves condensation, reduction, and amidation steps, showcasing the efficiency of microwave heating in the synthesis of compounds related to 4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid (Obermayer, Glasnov, & Kappe, 2011).

Fluorescence and Non-linear Optical Properties

Studies on 2-pyrazoline derivatives, including those with 4-nitro substituents, have highlighted their diverse physical properties. Specifically, 4-nitro substituted compounds exhibit interesting second-order non-linear optical properties and fluorescence, depending on the substitution pattern. This versatility suggests potential applications in optical materials and electronic devices (Barberá et al., 1998).

Regioselective Synthesis

A base-mediated reaction of hydrazones and nitroolefins with reversed regioselectivity provides a novel synthesis route for 1,3,4-trisubstituted pyrazoles. This method demonstrates the ability to control regioselectivity in the synthesis of pyrazole derivatives, which is crucial for the development of compounds with specific structural and functional properties (Deng & Mani, 2008).

Energetic Materials

A study on the synthesis of 5-(1H-pyrazol-1-yl)-2H-tetrazole-derived energetic salts, including a novel compound with nitro and carboxylic functional groups, showed low sensitivity and acceptable detonation properties. The research underscores the role of structural design in developing new energetic materials with improved performance and safety features (Zheng et al., 2020).

properties

IUPAC Name

4-nitro-1-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-3-9-4-5(10(13)14)6(8-9)7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPACPBEJCIEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid

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